Dipropionylaniline
Description
Dipropionylaniline (C₁₂H₁₅NO₂) is an aromatic amine derivative characterized by an aniline core substituted with two propionyl groups. Such derivatives are often explored for applications in polymer chemistry, pharmaceuticals, and agrochemicals, though specific studies on this compound remain sparse in the referenced literature.
Properties
CAS No. |
33278-12-5 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-phenyl-N-propanoylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-11(14)13(12(15)4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
FDQIKAPLXWTHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropionylaniline can be synthesized through the acylation of aniline with propionyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{CH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{COCH}_2\text{CH}_3)_2 + 2 \text{HCl} ] The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Dipropionylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
Dipropionylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropionylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and derivative of this compound being studied.
Comparison with Similar Compounds
Structural Comparisons
Dipropionylaniline belongs to the broader class of aniline derivatives. Key structural analogs include:
- Dimethylaniline (C₈H₁₁N) : Features two methyl groups attached to the aniline nitrogen. Unlike this compound’s ester substituents, methyl groups confer greater hydrophobicity and reduced reactivity toward nucleophiles .
- Diphenylamine (C₁₂H₁₁N) : Contains two phenyl groups bonded to the nitrogen. This structure enhances resonance stabilization, increasing thermal stability compared to aliphatic-substituted analogs like this compound .
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | Aniline | Two propionyl esters | Polar ester groups; moderate steric bulk |
| Dimethylaniline | Aniline | Two methyl groups | Hydrophobic; electron-donating |
| Diphenylamine | Aniline | Two phenyl groups | Aromatic resonance stabilization |
Reactivity and Stability
- This compound : The propionyl ester groups may render it susceptible to hydrolysis under acidic or basic conditions, though specific reactivity data are absent in the provided evidence.
- Dimethylaniline : Reacts explosively with oxidizing agents (e.g., peroxides, chlorates) and metals, releasing flammable hydrogen gas . This contrasts with this compound, where ester groups likely reduce direct metal reactivity.
- Diphenylamine : Exhibits stability under standard conditions due to aromatic conjugation, but undergoes nitration or sulfonation in strong acidic environments .
Table 2: Reactivity Profiles
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